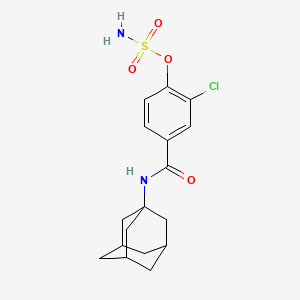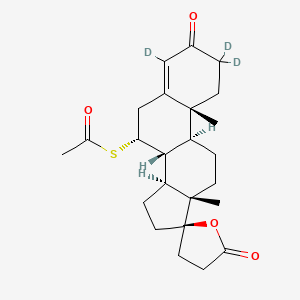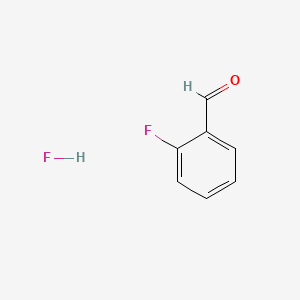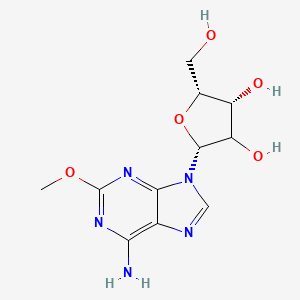
Antimicrobial agent-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimicrobial Agent-1 is a chemical compound known for its ability to inhibit the growth of or destroy microorganisms. This compound is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiparasitics. This compound is particularly effective against a wide range of bacteria, making it a valuable tool in both medical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-1 typically involves a multi-step chemical process. The initial step often includes the preparation of a precursor compound through a series of organic reactions such as alkylation, acylation, or halogenation. The precursor is then subjected to further chemical transformations, including cyclization, oxidation, or reduction, to yield the final product. Common reagents used in these reactions include sodium borohydride, hydrogen peroxide, and various organic solvents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, often involving rigorous quality control measures. Key steps include the precise control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates. The final product is typically purified through crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Antimicrobial Agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (ammonia, hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated compounds.
Applications De Recherche Scientifique
Antimicrobial Agent-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in microbiological studies to investigate the effects of antimicrobial agents on bacterial growth and resistance mechanisms.
Medicine: Utilized in the development of new antibiotics and in the treatment of bacterial infections.
Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination.
Mécanisme D'action
The mechanism of action of Antimicrobial Agent-1 involves the disruption of essential cellular processes in microorganisms. This compound targets specific molecular pathways, such as:
Cell Wall Synthesis: Inhibits the enzymes involved in the synthesis of the bacterial cell wall, leading to cell lysis and death.
Protein Synthesis: Binds to ribosomal subunits, preventing the translation of essential proteins.
DNA Replication: Interferes with the enzymes responsible for DNA replication, leading to the inhibition of cell division.
Comparaison Avec Des Composés Similaires
Antimicrobial Agent-1 can be compared with other similar compounds, such as:
Penicillin: Like this compound, penicillin targets bacterial cell wall synthesis but has a different chemical structure and spectrum of activity.
Tetracycline: This compound also inhibits protein synthesis but binds to a different site on the ribosome compared to this compound.
Ciprofloxacin: Targets DNA replication but is structurally distinct and has a broader spectrum of activity.
Uniqueness: this compound is unique in its specific combination of chemical structure, mechanism of action, and spectrum of activity. Its ability to target multiple pathways in microorganisms makes it a versatile and potent antimicrobial agent.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, contributing to advancements in science and technology.
Propriétés
Formule moléculaire |
C22H21N3O2S |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-16-10-12-17(13-11-16)15-25-21-9-4-3-8-20(21)23-22(25)18-6-5-7-19(14-18)24-28(2,26)27/h3-14,24H,15H2,1-2H3 |
Clé InChI |
JPFSNUBRFGFBAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)

![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)





![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)



